
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is a chemical compound with the molecular formula C6H12N2O12P4.8Na. It is commonly used as a chelating agent and scale inhibitor in various industrial applications. The compound is known for its ability to bind metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is typically purified through filtration and crystallization processes to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of phosphonate groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents in chelation reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
The primary products formed from the reactions of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) include metal-phosphonate complexes, hydrolyzed phosphonate derivatives, and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion regulation and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for conditions involving metal ion imbalances.
Industry: Widely used in water treatment, detergents, and other applications requiring metal ion control.
Mecanismo De Acción
The mechanism of action of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) primarily involves its ability to bind metal ions through its phosphonate groups. This binding prevents the metal ions from participating in unwanted reactions, thereby inhibiting scale formation and other undesirable processes. The compound’s molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): A chelating agent with a similar structure but different binding affinities and applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher number of binding sites, offering stronger metal ion binding.
Uniqueness
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is unique in its ability to form highly stable complexes with metal ions, making it particularly effective in applications requiring long-term metal ion control. Its multiple phosphonate groups provide strong and specific binding, which is advantageous in various industrial and research settings .
Propiedades
Número CAS |
57956-19-1 |
|---|---|
Fórmula molecular |
C6H20N2Na8O12P4+8 |
Peso molecular |
620.04 g/mol |
Nombre IUPAC |
octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1 |
Clave InChI |
WKPRVZVRUSIOKY-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
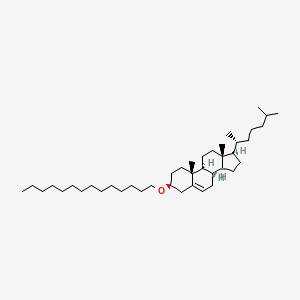


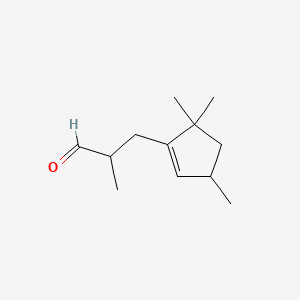



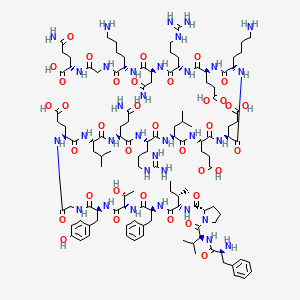
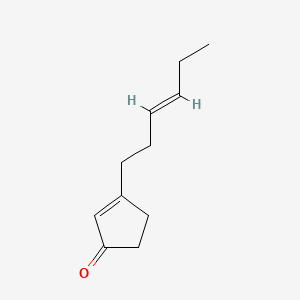
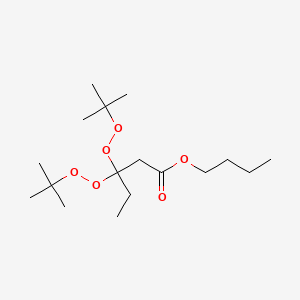

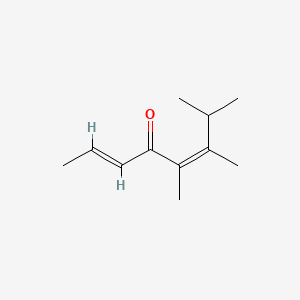
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
